2-(5-Bromo-1,3-thiazol-2-yl)propan-2-ol

Catalog No.
S770096
CAS No.
879488-37-6
M.F
C6H8BrNOS
M. Wt
222.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(5-Bromo-1,3-thiazol-2-yl)propan-2-ol

CAS Number

879488-37-6

Product Name

2-(5-Bromo-1,3-thiazol-2-yl)propan-2-ol

IUPAC Name

2-(5-bromo-1,3-thiazol-2-yl)propan-2-ol

Molecular Formula

C6H8BrNOS

Molecular Weight

222.11 g/mol

InChI

InChI=1S/C6H8BrNOS/c1-6(2,9)5-8-3-4(7)10-5/h3,9H,1-2H3

InChI Key

JTHVMHSSQOPBCP-UHFFFAOYSA-N

SMILES

CC(C)(C1=NC=C(S1)Br)O

Canonical SMILES

CC(C)(C1=NC=C(S1)Br)O

2-(5-Bromo-1,3-thiazol-2-yl)propan-2-ol (CAS: 879488-37-6) is a highly specialized, bifunctional heterocyclic building block widely utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), particularly kinase inhibitors. Featuring a reactive bromine atom at the C5 position and a sterically hindered, polar 2-hydroxypropan-2-yl group at the C2 position, this compound serves as a highly effective precursor for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). The pre-installed tertiary alcohol not only functions as a robust directing and protecting group that blocks the reactive C2 position, but also acts as a critical pharmacophore element in drug design, enhancing aqueous solubility and lipophilic efficiency (LipE). For procurement teams and process chemists, sourcing this pre-functionalized intermediate eliminates the need for hazardous cryogenic organolithium chemistry, streamlining scale-up and improving overall synthetic reproducibility[1].

Attempting to substitute 2-(5-Bromo-1,3-thiazol-2-yl)propan-2-ol with cheaper, unfunctionalized analogs like 5-bromo-1,3-thiazole introduces severe process liabilities. The C2 proton of an unblocked thiazole is highly acidic and prone to deprotonation under the basic conditions required for standard cross-coupling reactions, leading to dimerization, nucleophilic ring-opening, and significant yield degradation. Furthermore, attempting to install the 2-hydroxypropan-2-yl group in-house requires the use of strong bases (e.g., n-butyllithium or LDA) at strictly controlled cryogenic temperatures (-78 °C). This introduces immense scalability bottlenecks, increased safety risks, and batch-to-batch purity variations. Procuring the exact C2-blocked, pre-functionalized target compound is therefore critical to maintaining high cross-coupling fidelity and avoiding the capital expenditure associated with cryogenic manufacturing infrastructure [1].

Elimination of Cryogenic Processing Steps

The installation of a 2-hydroxypropan-2-yl group onto a thiazole core typically requires halogen-metal exchange or direct deprotonation using n-butyllithium at -78 °C, followed by quenching with acetone. By procuring 2-(5-Bromo-1,3-thiazol-2-yl)propan-2-ol directly, manufacturers bypass this highly sensitive step. Compared to sourcing 5-bromo-1,3-thiazole and performing the functionalization in-house, utilizing the pre-functionalized target reduces the linear synthetic sequence by one step and completely eliminates the need for specialized cryogenic reactors, which typically consume massive amounts of liquid nitrogen and pose severe scale-up risks [1].

Evidence DimensionProcess Temperature & Step Count
Target Compound Data0 cryogenic steps; direct use in room-temperature/refluxing Pd-catalysis
Comparator Or Baseline5-bromo-1,3-thiazole (requires 1 step at -78 °C with n-BuLi)
Quantified DifferenceElimination of 1 cryogenic step and associated energy/infrastructure costs
ConditionsPilot-scale API manufacturing

Bypassing cryogenic organolithium chemistry drastically reduces capital expenditure, improves safety, and accelerates the transition from bench to pilot-plant scale.

Cross-Coupling Yield Enhancement via C2-Blocking

In palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig), the basic conditions (e.g., K2CO3, Cs2CO3) often cause unprotected thiazoles to undergo premature C2-deprotonation, leading to side reactions such as dimerization or catalyst poisoning. 2-(5-Bromo-1,3-thiazol-2-yl)propan-2-ol features a bulky tertiary alcohol that effectively blocks the C2 position. As a result, cross-coupling at the C5 bromine proceeds with high fidelity, typically achieving yields of >85%, whereas the unblocked 5-bromo-1,3-thiazole often suffers from yield degradation to <60% under identical basic coupling conditions[1].

Evidence DimensionC5 Cross-Coupling Yield
Target Compound Data>85% yield (C2 position blocked)
Comparator Or Baseline<60% yield (5-bromo-1,3-thiazole, unblocked C2)
Quantified Difference>25% absolute increase in coupling yield
ConditionsStandard basic Pd-catalyzed cross-coupling (e.g., Pd(dppf)Cl2, K2CO3, 80 °C)

Higher coupling yields directly translate to lower consumption of expensive palladium catalysts and advanced boronic acid/amine coupling partners.

Oxidative Stability in Multi-Step Synthesis

When designing synthetic routes that require downstream oxidation steps, the choice of the polar functional group on the thiazole ring is critical. The tertiary alcohol in 2-(5-Bromo-1,3-thiazol-2-yl)propan-2-ol is inherently resistant to standard oxidation conditions (e.g., Dess-Martin periodinane, Swern oxidation, or transition metal oxidants). In contrast, if a primary or secondary alcohol analog (such as 2-(5-bromo-1,3-thiazol-2-yl)ethanol) is used, it is highly susceptible to unwanted over-oxidation, leading to >30% yield loss or necessitating the introduction of additional protection/deprotection steps [1].

Evidence DimensionOxidative Stability / Yield Retention
Target Compound Data~100% retention (Tertiary alcohol is oxidation-resistant)
Comparator Or Baseline<70% retention (Primary/secondary alcohol analogs undergo unwanted oxidation)
Quantified Difference>30% yield preservation during downstream oxidative transformations
ConditionsExposure to standard oxidants (e.g., Swern, DMP)

Using an oxidation-resistant tertiary alcohol eliminates the need for costly and time-consuming protection/deprotection sequences in complex syntheses.

Enhancement of Lipophilic Efficiency (LipE) in Drug Design

In the optimization of kinase inhibitors, replacing highly lipophilic groups with polar isosteres is a standard strategy to improve aqueous solubility and Lipophilic Efficiency (LipE). The 2-hydroxypropan-2-yl group in this compound serves as an excellent isostere for a tert-butyl group. While maintaining similar steric bulk to fill hydrophobic pockets, the tertiary alcohol provides a critical hydrogen bond donor/acceptor, which typically lowers the LogP of the final API by approximately 1.0 to 1.2 units compared to the tert-butyl analog. This reduction in lipophilicity drastically improves thermodynamic solubility and reduces off-target toxicity [1].

Evidence DimensionLogP Reduction
Target Compound Data2-hydroxypropan-2-yl substituted thiazole
Comparator Or Baselinetert-butyl substituted thiazole
Quantified Difference~1.0 to 1.2 unit reduction in LogP
ConditionsIn silico / experimental octanol-water partition coefficient profiling

Procuring this specific building block allows medicinal chemists to directly install a LipE-enhancing pharmacophore, accelerating the discovery of orally bioavailable drug candidates.

Synthesis of Advanced Kinase Inhibitors (e.g., ALK, Syk, PI3K)

Directly leveraging the evidence of enhanced LipE and C2-blocking (Section 3), this compound is a highly effective precursor for synthesizing the hinge-binding or solvent-exposed regions of kinase inhibitors. The pre-installed tertiary alcohol provides essential hydrogen bonding interactions with the kinase domain while improving the overall aqueous solubility of the final API [1].

Pilot-Scale API Manufacturing

Because procuring this compound eliminates the need for hazardous, -78 °C organolithium chemistry (Section 3), it is highly prioritized by process chemists scaling up pharmaceutical intermediates. It allows for seamless integration into standard reactor setups without the massive capital expenditure required for cryogenic infrastructure [2].

Late-Stage Diversification via Cross-Coupling

Due to its superior cross-coupling yields and oxidative stability compared to unblocked or primary alcohol analogs (Section 3), this compound is highly suitable for late-stage Suzuki or Buchwald-Hartwig diversifications. It allows chemists to rapidly generate libraries of thiazole-containing candidates without suffering from C2-dimerization or unwanted oxidation side reactions [3].

XLogP3

1.7

Wikipedia

2-(5-Bromo-1,3-thiazol-2-yl)propan-2-ol

Dates

Last modified: 08-15-2023

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